The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule notable for its structural characteristics and potential biological activities. This compound features a pyridazinone core, which is a nitrogen-containing heterocyclic structure, along with various aromatic substituents that contribute to its unique chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 392.8 g/mol. It is classified primarily as a pharmaceutical intermediate and is of interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be represented in various formats:
CN(C(=O)Cc1ccc(cc1)C(=O)n2nc(-c3ccc(Cl)c(c3)c2)C(=O))This structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry .
The chemical reactivity of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be analyzed through several key reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves several biological pathways:
This multifaceted mechanism highlights its potential as a therapeutic agent in various diseases .
The physical and chemical properties of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 392.8 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
| Boiling Point | Not available |
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for drug formulation .
The applications of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide span several scientific fields:
These applications underscore its significance as a versatile compound in ongoing research efforts .
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5